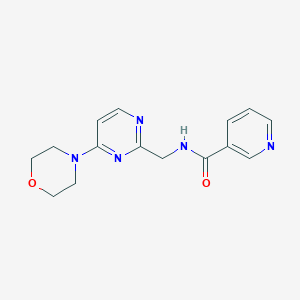

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(12-2-1-4-16-10-12)18-11-13-17-5-3-14(19-13)20-6-8-22-9-7-20/h1-5,10H,6-9,11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSHJMWCEVSWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide involves several steps. One common synthetic route includes the nucleophilic aromatic substitution reaction of 2,4,5-trichloropyrimidine with commercial 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine in isopropanol at 80°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across multiple scientific domains:

A. Medicinal Chemistry

- Anti-inflammatory Properties : N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide has been studied for its ability to inhibit inflammatory responses by reducing the expression of iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition leads to decreased production of nitric oxide and prostaglandins, which are key mediators in inflammation .

B. Cancer Research

- Potential Anti-cancer Agent : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including chronic myeloid leukemia K562 cells. Its structural similarity to other kinase inhibitors suggests potential efficacy against specific cancer types by disrupting critical signaling pathways involved in tumor growth .

C. Drug Discovery

- Building Block for Complex Molecules : this compound serves as a precursor for synthesizing more complex N-heterocycles, which are crucial scaffolds in pharmaceuticals and agrochemicals .

A. Interaction with Biological Targets

The compound interacts with iNOS and COX-2 through hydrophobic interactions at their active sites. This interaction is crucial for its anti-inflammatory effects as it leads to a significant reduction in the mRNA expression levels of these enzymes in stimulated macrophages .

B. Inhibition of Pro-inflammatory Mediators

By inhibiting the production of pro-inflammatory mediators, this compound contributes to the modulation of inflammatory processes, which is particularly beneficial in treating inflammation-associated disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Morpholinopyrimidin-2-yl)acetamide | Similar morpholine and pyrimidine structure | Potential anti-inflammatory effects |

| N-(4-Morpholinopyrimidin-5-yl)benzamide | Contains a benzamide moiety | Kinase inhibition; explored for cancer treatment |

| N-(4-Morpholinopyrimidin-3-yl)propanamide | Propanamide instead of isobutyramide | Possible applications in anti-cancer therapies |

This table highlights how the unique combination of the morpholinopyrimidine scaffold with the nicotinamide group enhances the efficacy and specificity of this compound as a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Chronic Myeloid Leukemia : Research indicated that this compound significantly inhibits cell proliferation in K562 cells, demonstrating its potential as an anti-cancer therapeutic agent .

- Anti-inflammatory Effects : In vitro studies have shown that related compounds can inhibit nitric oxide production and downregulate inflammatory markers such as inducible nitric oxide synthase and cyclooxygenase-2 in macrophage cells .

- Molecular Docking Studies : These studies suggest that this compound forms strong interactions with target proteins involved in inflammatory responses, reinforcing its therapeutic potential .

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide involves its inhibition of the DNA damage response pathway. It targets specific molecular pathways and proteins involved in DNA repair and cell cycle regulation. This inhibition can lead to the suppression of inflammatory responses and other biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives

Nicotinamide Riboside (NR)

- Structure : Ribose-linked nicotinamide, a direct NAD+ precursor.

- Function : Boosts NAD+ levels in clinical trials (e.g., 1000–2000 mg/day for 6–12 weeks improved metabolic parameters in obese and elderly cohorts) .

- However, NR has proven oral bioavailability and safety in humans, whereas data on the target compound’s absorption and toxicity are lacking .

Nicotinamide Mononucleotide (NMN)

- Structure : Phosphorylated NR derivative.

- Function : Intermediate in NAD+ biosynthesis; preclinical studies show enhanced mitochondrial function.

- Comparison : NMN’s phosphate group improves cellular uptake via specific transporters, while the morpholine-pyrimidine group in the target compound may confer selectivity for kinase-binding pockets .

Morpholinopyrimidine Derivatives

S-Substituted N-(4-Fluoro-phenyl)-6-mercapto-nicotinamides

- Structure : Features a thioether-linked pyrimidine and fluorophenyl group.

- Synthesis : Prepared via DMF-mediated coupling with bromomethyl derivatives .

- Comparison: The absence of a morpholine ring in these analogs reduces solubility compared to N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide. Bioactivity data suggest weaker inhibition of NAD+-consuming enzymes like PARP-1 .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides

- Structure: Brominated morpholinopyrimidine with a sulfonamide tail.

- Key Features : The bromine atom enhances electrophilicity for covalent binding to kinase active sites.

- Comparison: While both compounds share the morpholinopyrimidine core, the sulfonamide group in this analog improves membrane permeability over the nicotinamide-linked target compound .

Analytical and Structural Insights

- UPLC-MS/MS Profiling : Methods developed for quantifying nicotinamide analogs (e.g., NMN, NR) achieve LODs of 0.075–0.600 μg/mL, which could be adapted for studying the target compound .

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide is a compound that has garnered attention for its significant biological activity, particularly in the context of anti-inflammatory responses and potential applications in cancer therapy. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes:

The primary targets of this compound are:

- Inducible Nitric Oxide Synthase (iNOS)

- Cyclooxygenase-2 (COX-2)

Mode of Action:

The compound interacts with iNOS and COX-2 by forming hydrophobic interactions with their active sites. This interaction leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide and prostaglandins, which are crucial in inflammatory processes.

Biochemical Pathways:

By inhibiting iNOS and COX-2, this compound significantly reduces the expression of these enzymes in LPS-stimulated RAW 264.7 macrophage cells. This inhibition results in a decrease in the production of inflammatory cytokines and mediators, suggesting a potent anti-inflammatory effect .

Cellular Effects

This compound has been shown to influence various cellular processes:

- Reduction of Inflammatory Markers: It effectively downregulates the expression of iNOS and COX-2, leading to decreased nitric oxide production at non-cytotoxic concentrations.

- Impact on Cell Function: The compound's ability to inhibit inflammatory pathways indicates potential long-term effects on cellular function, particularly in conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit nitric oxide production and reduce the expression of inflammatory markers in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.

Case Studies

Research involving related compounds has shown significant anti-inflammatory activity. For instance, compounds structurally similar to this compound have been evaluated for their effects on acute inflammation using models such as carrageenan-induced paw edema tests. These studies indicate that such compounds can significantly inhibit both the development of paw edema and the generation of pro-inflammatory cytokines .

Data Summary

| Study Type | Findings |

|---|---|

| In Vitro Studies | Inhibition of iNOS and COX-2 expression; reduced nitric oxide production |

| Anti-inflammatory Activity | Significant reduction in paw edema and pro-inflammatory cytokines in carrageenan models |

| Mechanistic Insights | Hydrophobic interactions with enzyme active sites leading to decreased inflammatory mediator levels |

Q & A

Q. What are the key synthetic routes for N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves multi-step reactions, including:

- Amide bond formation : Coupling nicotinamide with a morpholinopyrimidine intermediate via a methyl linker.

- Morpholine incorporation : Introducing the morpholine ring through nucleophilic substitution or condensation reactions.

- Purification : Use of column chromatography or recrystallization to isolate the final product .

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst use : Palladium-based catalysts for coupling reactions can improve efficiency .

- Temperature control : Maintaining 60–80°C during amide formation minimizes side products .

Q. How can the structural integrity and purity of this compound be confirmed using spectroscopic and chromatographic methods?

- NMR spectroscopy :

- ¹H/¹³C NMR : Verify the presence of the morpholine ring (δ ~3.7 ppm for N-CH₂ groups) and nicotinamide protons (δ ~8.5–9.0 ppm for pyridine) .

- 2D NMR (COSY, HSQC) : Confirm connectivity between the pyrimidine, morpholine, and nicotinamide moieties .

- Mass spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H]⁺ ion) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to potential biological targets like kinases or NNMT?

- Molecular docking (AutoDock, Schrödinger) : Simulate interactions with kinase ATP-binding pockets or the active site of nicotinamide N-methyltransferase (NNMT). Focus on hydrogen bonding with pyrimidine nitrogen atoms and hydrophobic contacts with the morpholine ring .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues (e.g., NNMT’s catalytic cysteine) .

- QSAR models : Correlate substituent effects (e.g., methyl linker length) with inhibitory activity using datasets from analogous nicotinamide derivatives .

Q. What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results during structural elucidation?

- Multi-technique validation :

- Data reconciliation :

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

- Modification hotspots :

- Morpholine ring : Replace with thiomorpholine to enhance metabolic stability .

- Pyrimidine core : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target affinity .

- ADME profiling :

Q. What experimental assays are suitable for evaluating this compound’s biological activity in cancer or metabolic disorders?

- Enzymatic assays :

- Cellular models :

Q. How can researchers address challenges in solubility and formulation for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.